N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiazole ring, and a chromene moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved by reacting 4-nitrophenyl isothiocyanate with appropriate amines under controlled conditions. The chromene moiety is then introduced through a cyclization reaction involving salicylaldehyde derivatives. The final step involves the coupling of the thiazole and chromene intermediates under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic substitution can be facilitated by using reagents like bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)thiosemicarbazide: Shares the nitrophenyl group but lacks the chromene moiety.
4-(4-nitrophenyl)-1,3-thiazole: Contains the thiazole ring but lacks the chromene and carboxamide groups.
Uniqueness
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and chromene rings allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H11N3O5S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H11N3O5S/c23-17(14-9-12-3-1-2-4-16(12)27-18(14)24)21-19-20-15(10-28-19)11-5-7-13(8-6-11)22(25)26/h1-10H,(H,20,21,23) |
InChI Key |
GNIOWGMCMTVSLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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